molecular formula C16H24N2O4S B5564479 1-(butylsulfonyl)-N-(4-hydroxyphenyl)-3-piperidinecarboxamide

1-(butylsulfonyl)-N-(4-hydroxyphenyl)-3-piperidinecarboxamide

Cat. No. B5564479
M. Wt: 340.4 g/mol
InChI Key: BDZQXPIUNZEGPY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "1-(butylsulfonyl)-N-(4-hydroxyphenyl)-3-piperidinecarboxamide" typically involves multistep chemical reactions, starting with the base piperidine molecule. For instance, derivatives of piperidine have been synthesized by coupling with benzenesulfonyl chloride under controlled conditions, followed by subsequent substitutions to introduce specific functional groups (Khalid et al., 2013; Khalid et al., 2014). These methods highlight the versatility of piperidine as a scaffold for generating a wide array of biologically active compounds.

Molecular Structure Analysis

Molecular structure analysis of piperidine derivatives reveals that substituting at specific positions can dramatically alter their chemical behavior and biological activity. The introduction of sulfonyl groups and hydroxyphenyl moieties, for example, is a common strategy to modulate the properties of these compounds, affecting their solubility, stability, and reactivity (Sugimoto et al., 1990). Structural characterization techniques such as NMR and X-ray diffraction play crucial roles in confirming the identity and purity of these synthesized compounds.

Chemical Reactions and Properties

Piperidine derivatives engage in a variety of chemical reactions, including nucleophilic substitutions and conjugate additions, influenced by the nature of their functional groups. The presence of a butylsulfonyl group, for instance, can enhance nucleophilicity at certain positions, facilitating targeted chemical modifications (Back et al., 2000; Wang et al., 2006). These reactions are essential for the development of new therapeutic agents and material science applications.

Physical Properties Analysis

The physical properties of piperidine derivatives, such as solubility, melting point, and boiling point, are significantly influenced by their molecular structure. For example, the introduction of a butylsulfonyl group can increase hydrophobicity, affecting the compound's solubility in organic solvents. These properties are critical for determining the compound's suitability for various applications, including pharmaceutical development and chemical synthesis.

Chemical Properties Analysis

Chemically, piperidine derivatives exhibit a range of activities, including enzyme inhibition and receptor binding, which are largely determined by their functional group modifications. The specific activities of these compounds can be tailored through careful design and synthesis, making them valuable tools in drug discovery and chemical biology (Venkatesan et al., 2004; Sanjeevarayappa et al., 2015).

Scientific Research Applications

Synthesis and Biological Activity

A series of O-substituted derivatives of sulfonamides bearing the piperidine nucleus have been synthesized and evaluated for their bioactivity. These compounds exhibit significant activity against enzymes such as butyrylcholinesterase, highlighting the potential therapeutic applications of sulfonamide derivatives in enzyme inhibition (Khalid et al., 2013). Furthermore, novel synthetic routes to piperidines, pyrrolizidines, indolizidines, and quinolizidines have been developed, demonstrating the versatility of sulfones in organic synthesis and potential applications in drug development (Back & Nakajima, 2000).

Anti-Acetylcholinesterase Activity

1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and shown to possess potent anti-acetylcholinesterase activity, with specific derivatives demonstrating substantial increases in activity upon the introduction of bulky moieties. This suggests their potential application in the development of treatments for conditions involving acetylcholinesterase, such as Alzheimer's disease (Sugimoto et al., 1990).

Metabolic Pathways

The metabolic pathways of a novel antidepressant have been elucidated, identifying the cytochrome P450 enzymes involved in its oxidation to various metabolites. This research provides insight into the metabolic processing of sulfonamide derivatives in the body and their potential interactions with other pharmaceuticals (Hvenegaard et al., 2012).

Serotonin Receptor Agonists

Studies have synthesized and evaluated benzamide derivatives, including those with piperidine moieties, as selective serotonin 4 receptor agonists. These compounds demonstrate potential as prokinetic agents by accelerating gastric emptying and increasing the frequency of defecation, suggesting applications in gastrointestinal motility disorders (Sonda et al., 2004).

properties

IUPAC Name

1-butylsulfonyl-N-(4-hydroxyphenyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-2-3-11-23(21,22)18-10-4-5-13(12-18)16(20)17-14-6-8-15(19)9-7-14/h6-9,13,19H,2-5,10-12H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDZQXPIUNZEGPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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